Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-
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Overview
Description
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- is a chemical compound with the molecular formula C14H22. It is also known as 1,3-Di-tert-butylbenzene. This compound is characterized by the presence of two tert-butyl groups attached to a benzene ring, making it a derivative of benzene. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use. For example, in drug development, the compound may interact with specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Similar structure but different substitution pattern.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Contains additional methyl groups.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains a carboxylic acid and hydroxyl group.
Uniqueness
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
146745-02-0 |
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Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-1-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-12,14,18H,13H2,1-6H3 |
InChI Key |
YGTXAQYKYTXMKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=CC(=C1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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